molecular formula C23H22N4O2 B2696180 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone CAS No. 2034277-48-8

2-(1H-benzo[d]imidazol-1-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone

Cat. No. B2696180
CAS RN: 2034277-48-8
M. Wt: 386.455
InChI Key: BHALWTXGNUCVRL-UHFFFAOYSA-N
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Description

The compound “2-(1H-benzo[d]imidazol-1-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone” is a complex organic molecule that contains several functional groups and rings, including a benzimidazole ring, a quinoline ring, and a piperidine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, a common method of synthesizing benzimidazoles involves the reaction of o-phenylenediamine with a carboxylic acid . The quinoline and piperidine rings could be introduced through subsequent reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzimidazole and quinoline rings are aromatic, meaning they are particularly stable and can participate in pi stacking interactions. The piperidine ring is a common motif in many pharmaceuticals and is known for its ability to bind to various biological targets .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The benzimidazole and quinoline rings are relatively stable and resistant to many types of reactions, but could potentially be modified under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the presence of various functional groups would all influence its properties .

Scientific Research Applications

Electrochemical Synthesis

A study explored the electrochemical synthesis of new arylthiobenzazoles, demonstrating electrochemical oxidation's utility in synthesizing complex organic compounds. This process involves electrochemically generated p-quinone imine participating in a Michael addition reaction, showcasing a method for creating disubstituted compounds through electrochemical means (Amani & Nematollahi, 2012).

Biological Activities of Derivatives

New 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives were synthesized and evaluated for their immunosuppressive and immunostimulatory activities, as well as their cytotoxic effects against various carcinoma cells. This highlights the potential pharmaceutical applications of structurally related compounds (Abdel‐Aziz et al., 2011).

Catalytic Behavior in Polymerization

The synthesis and characterization of iron and cobalt dichloride complexes bearing 2-quinoxalinyl-6-iminopyridines were reported. These complexes exhibited significant catalytic activities for ethylene oligomerization and polymerization, showcasing the role of similar compounds in catalysis (Sun et al., 2007).

Synthesis of Heterocyclic Compounds

Research into the synthesis of benzo[4,5]imidazo[1,2-a]quinoxaline derivatives from 2-(benzoimidazol-1-yl)aniline substrates via an I2-mediated direct sp3 C–H amination reaction offers insights into creating heterocyclic compounds without using transition metals. This method is noted for its simplicity, scalability, and high yields, which could be relevant for synthesizing structurally related compounds (Chen et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. It could be of interest in the field of medicinal chemistry, given the known biological activity of many compounds containing benzimidazole, quinoline, or piperidine rings .

properties

IUPAC Name

2-(benzimidazol-1-yl)-1-(4-quinolin-8-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c28-22(15-27-16-25-19-7-1-2-8-20(19)27)26-13-10-18(11-14-26)29-21-9-3-5-17-6-4-12-24-23(17)21/h1-9,12,16,18H,10-11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHALWTXGNUCVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CN4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzo[d]imidazol-1-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone

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